5-Chloro-2-propoxybenzaldehyde

Vue d'ensemble

Description

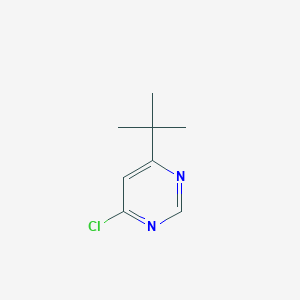

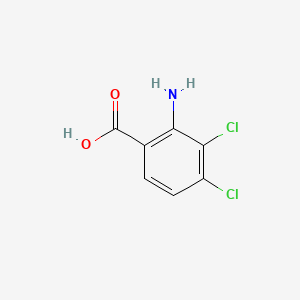

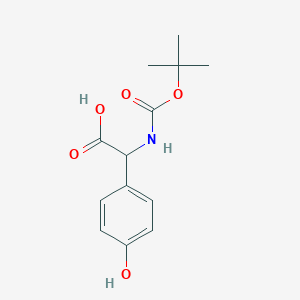

5-Chloro-2-propoxybenzaldehyde is an organic compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.65 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-propoxybenzaldehyde is represented by the formula C10H11ClO2 . The exact structure would require more specific information such as bond lengths and angles, which are not available in the search results.Physical And Chemical Properties Analysis

5-Chloro-2-propoxybenzaldehyde is a solid at room temperature . It has a molecular weight of 198.65 . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Pharmacology

Field

Pharmacology

Application Summary

In pharmacology, 5-Chloro-2-propoxybenzaldehyde is utilized in the synthesis of various compounds with potential therapeutic effects.

Methods of Application

The compound is often used as a precursor in the synthesis of more complex molecules. For instance, it can undergo condensation reactions to form Schiff bases, which are explored for their pharmacological properties .

Results and Outcomes

The synthesized compounds are then subjected to various assays to determine their biological activity. For example, they may be tested for their inhibitory activity against certain enzymes or receptors. The results are quantified using IC50 values or other relevant statistical measures.

Organic Synthesis

Field

Organic Synthesis

Application Summary

5-Chloro-2-propoxybenzaldehyde plays a role in the synthesis of organic compounds, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling .

Methods of Application

It is used to introduce the propoxybenzaldehyde moiety into various organic frameworks. The compound can act as an electrophile in reactions with organoboron reagents under palladium catalysis.

Results and Outcomes

The success of the synthesis is typically evaluated by yield percentage and the purity of the product, confirmed by NMR and chromatography.

Analytical Chemistry

Field

Analytical Chemistry

Application Summary

This compound is used as a standard or reagent in analytical methods to quantify or identify other substances.

Methods of Application

It may be used in chromatographic techniques or as a calibration standard in spectroscopic analysis due to its distinct chemical properties .

Results and Outcomes

The effectiveness is measured by the accuracy and precision of the analytical results, which are often expressed in terms of recovery rates and relative standard deviation (RSD).

Biochemistry

Field

Biochemistry

Application Summary

In biochemistry, it is used in the study of enzyme inhibition, particularly in the context of melanogenesis and tyrosinase activity .

Methods of Application

Derivatives of 5-Chloro-2-propoxybenzaldehyde are synthesized and tested for their ability to inhibit tyrosinase, an enzyme crucial in melanin synthesis.

Results and Outcomes

The compounds are evaluated for their inhibitory potency, with results indicating that some derivatives exhibit higher activity than standard inhibitors like kojic acid.

Materials Science

Field

Materials Science

Application Summary

It is involved in the development of new materials, such as polymers or organic electronic components.

Methods of Application

The aldehyde group can participate in various chemical reactions that lead to the formation of polymers or incorporation into electronic materials .

Results and Outcomes

The properties of the new materials, such as conductivity or stability, are assessed through a series of tests and compared to existing materials.

Environmental Science

Field

Environmental Science

Application Summary

This compound may be studied for its environmental impact, degradation, or as a model compound in pollution studies.

Methods of Application

It can be used in studies assessing the fate of similar compounds in the environment, including their breakdown products and interaction with other environmental factors .

Safety And Hazards

The safety information available indicates that 5-Chloro-2-propoxybenzaldehyde is a compound that requires careful handling. It is associated with a warning signal word and is represented by the GHS07 pictogram . Specific hazard statements and precautionary measures are not provided in the search results.

Propriétés

IUPAC Name |

5-chloro-2-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZNXLNLEMYCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403609 | |

| Record name | 5-chloro-2-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-propoxybenzaldehyde | |

CAS RN |

27590-75-6 | |

| Record name | 5-chloro-2-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1275795.png)

![[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B1275809.png)

![1-[1-(Pyridin-2-yl)ethyl]piperazine](/img/structure/B1275822.png)